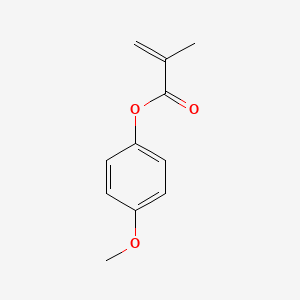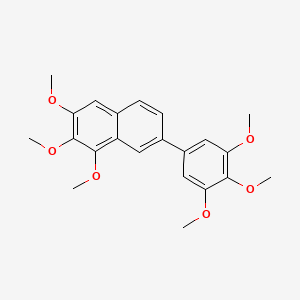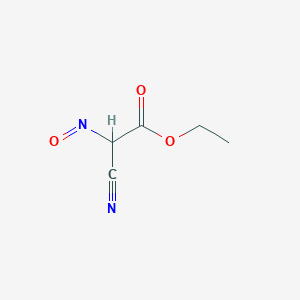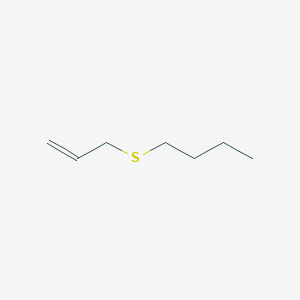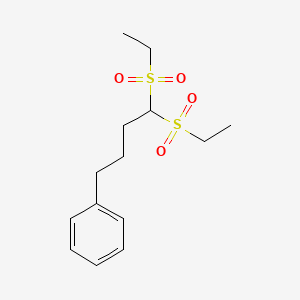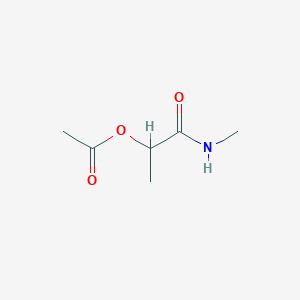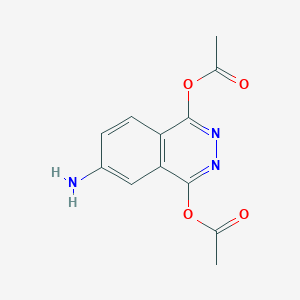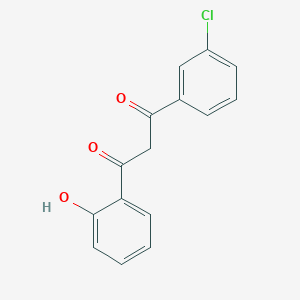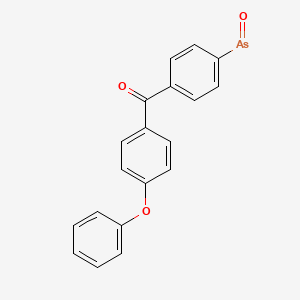
(4-arsorosophenyl)-(4-phenoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-arsorosophenyl)-(4-phenoxyphenyl)methanone: is an organoarsenic compound characterized by the presence of both arsenic and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-arsorosophenyl)-(4-phenoxyphenyl)methanone typically involves the reaction of 4-arsorosophenyl chloride with 4-phenoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the required purity for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4-arsorosophenyl)-(4-phenoxyphenyl)methanone can undergo oxidation reactions, leading to the formation of arsenic oxides.
Reduction: The compound can be reduced to form arsenic hydrides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are employed.
Major Products Formed:
Oxidation: Arsenic oxides and phenoxybenzoic acid derivatives.
Reduction: Arsenic hydrides and phenylmethanone derivatives.
Substitution: Various substituted phenylmethanone compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-arsorosophenyl)-(4-phenoxyphenyl)methanone is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds. It serves as a precursor for the synthesis of other arsenic-containing molecules.
Biology: In biological research, this compound is studied for its potential use as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interfere with cellular processes in cancer cells is of particular interest.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (4-arsorosophenyl)-(4-phenoxyphenyl)methanone involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This leads to the inhibition of key cellular processes, ultimately resulting in cell death. The molecular targets include enzymes involved in DNA replication and repair, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
- (4-arsorosophenyl)-(4-methoxyphenyl)methanone
- (4-arsorosophenyl)-(4-chlorophenyl)methanone
- (4-arsorosophenyl)-(4-nitrophenyl)methanone
Comparison:
- (4-arsorosophenyl)-(4-phenoxyphenyl)methanone is unique due to the presence of the phenoxy group, which imparts distinct chemical properties compared to its analogs.
- The methoxy derivative is less reactive in oxidation reactions due to the electron-donating nature of the methoxy group.
- The chloro and nitro derivatives exhibit different reactivity patterns in substitution reactions, with the nitro compound being more susceptible to reduction.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and potential for diverse applications make it a compound of considerable interest.
Eigenschaften
CAS-Nummer |
6973-96-2 |
|---|---|
Molekularformel |
C19H13AsO3 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
(4-arsorosophenyl)-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C19H13AsO3/c21-19(14-6-10-16(20-22)11-7-14)15-8-12-18(13-9-15)23-17-4-2-1-3-5-17/h1-13H |
InChI-Schlüssel |
JCBAMEPRVWICDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
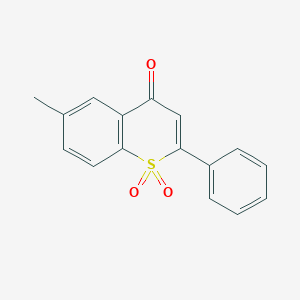
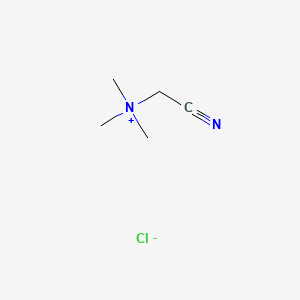
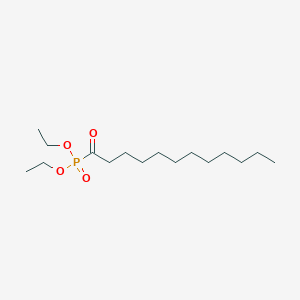
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
